molecular formula C11H13N3O B7458675 N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide

N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide

Cat. No. B7458675
M. Wt: 203.24 g/mol
InChI Key: KFFIARYTZSQPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide, also known as CL 218,872, is a benzodiazepine receptor antagonist. It was first synthesized in 1983 by researchers at Pfizer, and has since been used in various scientific research applications.

Mechanism of Action

N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 acts as a competitive antagonist at the benzodiazepine receptor site on the GABA-A receptor. This means it blocks the binding of benzodiazepines to the receptor, leading to decreased GABAergic neurotransmission and increased anxiety.
Biochemical and Physiological Effects:
This compound 218,872 has been shown to increase anxiety in animal models. It has also been shown to decrease locomotor activity and impair learning and memory. These effects are thought to be due to its antagonism of the benzodiazepine receptor site on the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 in lab experiments is its specificity for the benzodiazepine receptor site on the GABA-A receptor. This allows researchers to study the effects of benzodiazepine receptor antagonists on anxiety and related disorders without the confounding effects of other neurotransmitter systems.
One limitation of using this compound 218,872 in lab experiments is its anxiogenic effects. This means that it may not be suitable for studying the effects of benzodiazepine receptor antagonists on anxiety in humans, as it may exacerbate symptoms in individuals with anxiety disorders.

Future Directions

1. Further studies are needed to elucidate the role of benzodiazepine receptor antagonists in anxiety and related disorders.
2. N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 could be used in combination with other compounds to study the effects of benzodiazepine receptor antagonists on other neurotransmitter systems.
3. Studies could be conducted to investigate the potential therapeutic uses of benzodiazepine receptor antagonists in the treatment of anxiety and related disorders.
4. Further research is needed to determine the safety and efficacy of benzodiazepine receptor antagonists in humans.
In conclusion, this compound, or this compound 218,872, is a benzodiazepine receptor antagonist that has been used in scientific research to study the effects of benzodiazepine receptor antagonists on anxiety and related disorders. Its specificity for the benzodiazepine receptor site on the GABA-A receptor makes it a useful tool for studying the role of benzodiazepine receptors in anxiety and related disorders. However, its anxiogenic effects may limit its use in human studies. Further research is needed to fully understand the potential therapeutic uses of benzodiazepine receptor antagonists in the treatment of anxiety and related disorders.

Synthesis Methods

The synthesis of N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 involves the reaction of 2-amino-5-chlorobenzophenone with isopropylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield this compound.

Scientific Research Applications

N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 has been used in scientific research to study the effects of benzodiazepine receptor antagonists on the central nervous system. It has been shown to have anxiogenic effects, meaning it increases anxiety in animal models. This makes it useful for studying the role of benzodiazepine receptors in anxiety and related disorders.

properties

IUPAC Name

N-propan-2-yl-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(2)14-11(15)8-3-4-9-10(5-8)13-6-12-9/h3-7H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFIARYTZSQPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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